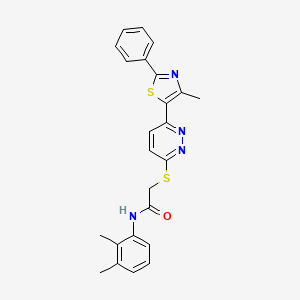

![molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0](/img/structure/B2559630.png)

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

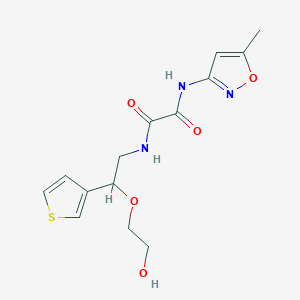

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .Aplicaciones Científicas De Investigación

PROTAC Development

2-(1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl)acetic acid: serves as a semi-flexible linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By incorporating this compound as a linker, researchers can optimize the orientation and stability of the ternary complex formed between the PROTAC, target protein, and E3 ubiquitin ligase. This approach holds promise for targeted protein degradation and potential therapeutic applications .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

As a part of a PROTAC molecule, 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would help facilitate the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself . This leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathways affected by 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would be those involving the target protein of the PROTAC. By facilitating the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .

Result of Action

The molecular and cellular effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid action would be the degradation of the target protein, leading to changes in the cellular processes in which that protein is involved .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid. For example, its stability may be affected by storage temperature .

Propiedades

IUPAC Name |

2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDLFYQGUGHHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)